4-methyl-7-propionyl-2H-chromen-2-one
Overview
Description
Mechanism of Action
Target of Action
It is known that the chromenone scaffold, a key structural feature of this compound, has been explored in drug discovery due to its versatile nature and potential therapeutic applications .
Mode of Action
It is suggested that the compound may interact with its targets through the chromenone scaffold, which is known for its versatile nature and potential therapeutic applications .
Result of Action
It is suggested that the compound may exhibit superior activity compared to standard compounds in certain contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing 4-methyl-7-propionyl-2H-chromen-2-one is through the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. The reaction typically requires elevated temperatures and prolonged reaction times. recent advancements have introduced more environmentally friendly protocols, such as mechanochemical Pechmann condensation using a high-speed ball mill mixer at room temperature under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Pechmann condensation reactions. The use of catalysts like indium chloride (InCl3) has been shown to improve yields and reduce reaction times. The process is optimized to minimize waste and energy consumption, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromenone structure, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, dihydrochromenones, and other derivatives with modified functional groups .
Scientific Research Applications
4-methyl-7-propionyl-2H-chromen-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-methyl-7-propionyl-2H-chromen-2-one can be compared with other similar compounds in the chromenone family, such as:
7-amino-4-methyl-2H-chromen-2-one: Known for its use as a fluorescent probe in biophysical research.
4-methyl-2H-chromen-2-one: A simpler derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
4-methyl-7-propanoylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-3-11(14)9-4-5-10-8(2)6-13(15)16-12(10)7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMZBBHLTXDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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